molecular formula C24H26N4O3S B2366625 5-tert-butyl-2-methoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide CAS No. 923678-45-9

5-tert-butyl-2-methoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide

Cat. No. B2366625
CAS RN: 923678-45-9
M. Wt: 450.56
InChI Key: NTGGBLOWTGBAAU-UHFFFAOYSA-N
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Description

The compound is likely an organic molecule due to the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The tert-butyl and methoxy groups suggest that the compound is a derivative of benzene . The imidazo[1,2-a]pyrimidin-2-yl group indicates the presence of a fused ring system containing nitrogen atoms .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. It likely contains a benzene ring substituted with a tert-butyl group, a methoxy group, and a complex group containing an imidazo[1,2-a]pyrimidine ring .


Chemical Reactions Analysis

The reactivity of the compound would depend on the functional groups present. For instance, the methoxy group might undergo reactions typical of ethers, while the imidazo[1,2-a]pyrimidine ring might participate in reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For instance, the presence of polar groups might make it somewhat soluble in polar solvents .

Scientific Research Applications

Treatment of Post-Essential Thrombocythaemia Myelofibrosis

Antiproliferative Agent in Cancer Therapy

Aryl Halide Chemistry Informer Compound

Tyrosine Kinase Inhibition

Mechanism of Action

Target of Action

Similar compounds have been found to targetPantothenate synthetase in Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of coenzyme A, a vital molecule in numerous metabolic pathways.

Mode of Action

It is common for such compounds to interact with their targets by binding to the active site, thereby inhibiting the enzyme’s function . This interaction often results in the disruption of the biochemical processes that the enzyme is involved in.

Biochemical Pathways

While the specific biochemical pathways affected by this compound are not detailed in the search results, the inhibition of Pantothenate synthetase would disrupt the biosynthesis of coenzyme A. Coenzyme A is involved in various metabolic pathways, including the citric acid cycle and fatty acid metabolism. Disruption of these pathways can lead to a decrease in energy production and other downstream effects .

Result of Action

The inhibition of an enzyme like pantothenate synthetase could lead to a decrease in the production of coenzyme a, affecting energy production and other metabolic processes .

properties

IUPAC Name

5-tert-butyl-2-methoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-16-12-13-28-15-20(26-23(28)25-16)17-6-9-19(10-7-17)27-32(29,30)22-14-18(24(2,3)4)8-11-21(22)31-5/h6-15,27H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGGBLOWTGBAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)C(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(tert-butyl)-2-methoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide

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